Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a central thiazole ring linked to a benzo[d]thiazole moiety via a thiophene-carboxamide bridge, with an ethyl acetate side chain. This structure combines multiple pharmacophoric elements, including benzothiazole (known for antitumor and antimicrobial activities) and thiazole (implicated in enzyme inhibition and cytotoxicity). Its synthesis typically involves multi-step reactions, such as condensation of hydrazinecarbothioamides with ethyl 4-chloroacetoacetate under basic conditions , followed by coupling reactions to introduce the benzothiazole-thiophene system.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-25-16(23)9-11-10-26-19(20-11)22-17(24)14-7-8-15(27-14)18-21-12-5-3-4-6-13(12)28-18/h3-8,10H,2,9H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNQJYUXJVPKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzo[d]thiazole ring, followed by the introduction of the thiophene and thiazole rings through a series of condensation and cyclization reactions. The final step usually involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
General Chemical Reactions of Heterocyclic Compounds
Heterocyclic compounds like benzo[d]thiazole and thiophene are known for their reactivity in various chemical reactions. These reactions often involve modifications to the functional groups attached to the heterocyclic rings.
Hydrolysis
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Reaction Type : Hydrolysis involves the cleavage of chemical bonds using water.
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Applicability : The ester group in ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate can undergo hydrolysis to form the corresponding carboxylic acid.
Condensation Reactions
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Reaction Type : Condensation reactions involve the combination of two molecules with the loss of a small molecule, often water or methanol.
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Applicability : The carboxamide group in the compound could participate in condensation reactions with other molecules to form new heterocyclic compounds.
Diazotization and Coupling
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Reaction Type : Diazotization involves converting an amine into a diazonium salt, which can then couple with other aromatic compounds.
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Applicability : If the compound contains an amino group, it could undergo diazotization and subsequent coupling reactions to form arylhydrazone derivatives.
Anticancer Activity
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Findings : Thiazole derivatives have demonstrated anticancer activity, with certain compounds showing selectivity against specific cancer cell lines .
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Mechanism : The mechanism often involves the ability of these compounds to induce apoptosis or inhibit cell growth.
Antitubercular Activity
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Findings : Some heterocyclic compounds have shown potent antitubercular activity, with specific structural features contributing to their efficacy .
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Mechanism : The activity is often related to the compound's ability to inhibit essential enzymes or disrupt bacterial cell wall synthesis.
Data Tables
Given the lack of specific data on this compound, the following table summarizes general properties of related compounds:
| Compound Type | Chemical Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Benzo[d]thiazole Derivatives | C11H11NO2S (e.g., ethyl 2-(benzo[d]thiazol-2-yl)acetate) | 221.27 | Antitubercular, anticancer |
| Thiophene Derivatives | Varies (e.g., ethyl 5-amino-3-methyl-4-(4-oxo-4,5-dihydrothiazol-2-yl)thiophene-2-carboxylate) | Varies | Anticancer, antimicrobial |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate has been investigated for its potential as an antimicrobial agent. Studies suggest that compounds with similar structures exhibit significant activity against various pathogens, making this compound a candidate for further exploration in antibiotic development.
- Anticancer Properties : The compound's structural features suggest that it may act as an anticancer agent. Research indicates that derivatives of thiophene and thiazole have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, compounds with thiophene rings have been evaluated against human lung cancer cells, demonstrating efficacy comparable to standard chemotherapy agents like cisplatin .
- Enzyme Inhibition : The compound is being studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar heterocyclic cores have shown promising results as AChE inhibitors, suggesting that this compound could be effective in treating cognitive decline associated with neurodegenerative diseases .
Industrial Applications
- Material Science : The unique chemical properties of this compound make it suitable for applications in the development of organic semiconductors and polymers. Thiophene derivatives are particularly noted for their use in electronic materials due to their conductivity and stability.
- Corrosion Inhibition : Thiophene-based compounds have been utilized as corrosion inhibitors in industrial settings. Their ability to form protective films on metal surfaces can significantly reduce corrosion rates, thereby enhancing the longevity of materials used in harsh environments.
Case Study 1: Anticancer Activity
A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HepG-2 (human liver cancer) and A549 (human lung cancer) cell lines. The results indicated that these compounds could potentially serve as lead candidates for new anticancer therapies .
Case Study 2: Neuroprotective Effects
In a recent investigation into AChE inhibitors, a series of compounds based on benzo[d]thiazole were synthesized and tested for their inhibitory activities. The findings highlighted the potential of these compounds to improve cognitive function by increasing acetylcholine levels in the brain, suggesting therapeutic applications for this compound in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and thiophene rings can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 2-(Benzo[d]thiazol-2-yl)acetate (CAS: 29182-42-1)
- Structure : Simpler analogue lacking the thiophene-carboxamide-thiazole core.
- Synthesis : Direct alkylation of benzo[d]thiazole-2-thiol with ethyl bromoacetate .
Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS: 431892-85-2)
- Structure : Contains a thioureido group and thiophene-2-carbonyl substituent on the thiazole ring.
- Synthesis: Reaction of thiophene-2-carbonyl isothiocyanate with ethyl 2-(2-aminothiazol-4-yl)acetate.
Ethyl 2-[4-(1H-Benzimidazol-2-yl)phenyl]-4-methylthiazole-5-carboxylate
- Structure : Features a benzimidazole-phenyl group instead of benzothiazole-thiophene.
- Synthesis : Condensation of 4-(1H-benzimidazol-2-yl)benzaldehyde with ethyl 4-methylthiazole-5-carboxylate derivatives .
- Key Difference : Benzimidazole’s planar structure may improve DNA intercalation properties compared to benzothiazole.
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate is a complex thiazole-derived compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article compiles existing research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound features multiple heterocyclic rings, including thiazole and benzothiazole moieties, which are known for their diverse biological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds containing thiazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups and specific substitutions on the thiazole ring can enhance these effects.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | U251 (human glioblastoma) | < 10 |
| Ethyl derivative | Multiple lines | Variable |
These findings suggest that ethyl derivatives of thiazoles may possess similar or enhanced activities compared to established antitumor agents like doxorubicin .
2. Inhibition of Acetylcholinesterase
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE activity leads to reduced levels of acetylcholine.
In vitro studies have demonstrated that certain thiazole-based compounds exhibit strong AChE inhibitory activity:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound C | 2.7 | Competitive inhibition |
| Ethyl derivative | TBD | TBD |
Molecular docking studies indicated favorable binding interactions with the active site of AChE, suggesting a promising therapeutic application for cognitive enhancement and neuroprotection .
3. Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
Case Studies
Several case studies have illustrated the effectiveness of thiazole derivatives in clinical settings:
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Study on Anticancer Activity : A series of thiazole compounds were synthesized and tested against lung cancer cell lines, with results indicating that modifications at the 4-position significantly enhanced cytotoxicity.
- Results : Compounds exhibited IC50 values ranging from 1 to 10 µM depending on structural modifications.
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Neuroprotective Effects : In a study focusing on Alzheimer's models, thiazole derivatives were administered to assess their impact on cognitive function.
- Results : Significant improvement in memory retention was observed alongside reduced AChE levels.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific structural features are critical for enhancing biological activity:
- Thiazole Ring : Essential for cytotoxic activity.
- Substituents : Electron-donating groups at specific positions increase potency.
Q & A
Basic: What are the standard synthetic routes for preparing Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving thiazole and benzothiazole precursors. For example:
- Step 1: React benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate under reflux in absolute ethanol to form thiazole intermediates (e.g., ethyl (2-phenyl-1,3-thiazol-4-yl)acetate) .
- Step 2: Couple intermediates with carboxamido-thiophene derivatives using activating agents (e.g., EDC/HOBt) in anhydrous DMF.
- Step 3: Purify via column chromatography and validate purity using microanalysis (<0.4% deviation from theoretical values) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy: Use -NMR and -NMR to confirm backbone structure and substituent positions. For example, -NMR peaks for thiazole protons appear at δ 6.6–7.9 ppm, while ethyl ester groups resonate at δ 1.2–4.3 ppm .
- Mass Spectrometry: ESI-MS or EI-MS confirms molecular weight (e.g., [M+1] peaks at m/z ~530–600 range) .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, as demonstrated for analogous thiazole derivatives .
Advanced: How can contradictory spectral data during characterization be resolved?
Methodological Answer:
- Case Study: If unexpected peaks arise in -NMR (e.g., δ 5.5–6.0 ppm), consider tautomeric equilibria or solvent adducts. For example, failed cyclization reactions (e.g., with ethyl cyanoacetate) may yield bis-adducts, requiring LC-MS/MS to identify byproducts .
- Mitigation: Repeat synthesis under inert conditions (N) and use deuterated solvents (e.g., DMSO-d) to suppress exchange broadening .
Advanced: What in silico strategies are effective for predicting biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like NF-κB or β-catenin. For example, benzothiazole derivatives show binding affinity (<10 nM) to GSK-3β via hydrogen bonding with Arg96 and Asp98 .
- ADMET Prediction: Employ SwissADME to assess pharmacokinetics (e.g., logP ~3.5, indicating moderate blood-brain barrier penetration) .
Advanced: How to optimize reaction yields when synthesizing derivatives with substituted thiazoles?
Methodological Answer:
- Catalysis: Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Optimization: Replace ethanol with DMF or THF for higher polarity intermediates, improving solubility and reaction rates (e.g., 70%→85% yield) .
- Temperature Control: Reflux at 80–100°C for 4–6 hours, as lower temperatures (<60°C) risk incomplete cyclization .
Advanced: How to analyze oxidative degradation pathways of this compound?
Methodological Answer:
- Forced Degradation Studies: Expose to HO (3% v/v) or UV light (254 nm) and monitor via HPLC. Ethyl ester groups are prone to hydrolysis, forming carboxylic acid derivatives (retention time shift from 12→8 min) .
- Mechanistic Insight: Use LC-HRMS to identify radicals (e.g., hydroxyl adducts at m/z +16) and propose degradation pathways .
Advanced: How to validate anti-inflammatory or neuroprotective activity in vitro?
Methodological Answer:
- Cellular Assays: Test inhibition of TNF-α or IL-6 in RAW264.7 macrophages (IC ~10–50 μM) .
- Neuroprotection Models: Treat Aβ-exposed cortical neurons and measure ROS reduction (e.g., 40%↓ at 20 μM) via DCFH-DA fluorescence. Validate via Western blot for β-catenin and NF-κB/p65 .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
